(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride
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Overview
Description
“(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is a crystalline powder. It has a CAS Number of 1916569-82-8 and a molecular weight of 252.54 . The IUPAC name for this compound is (2R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 252.53 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 250.97125 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications
Enantioselective Synthesis
One application involves the resolution of related compounds through lipase-catalyzed reactions, demonstrating its importance in the synthesis of new adrenergic agents. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol via enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation has shown good enantioselectivity, particularly through hydrolysis, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Metabolic Pathway Studies
Research into the in vivo metabolism of related phenethylamines in rats has identified various urinary metabolites, suggesting metabolic pathways that could be relevant for compounds like "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride". These studies provide insights into deamination and subsequent reduction or oxidation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Application in Drug Development
Another significant application is the development of methods for enantioselective synthesis that can be applied to create compounds with potential pharmaceutical uses. For instance, amino alcohol ligands have been used for the highly enantioselective addition of organozinc reagents to aldehydes, a method that could potentially be applied to derivatives of "this compound" to synthesize enantiomerically pure pharmaceuticals (Nugent, 2002).
Functionalization and Derivatization Techniques
Studies on the quantitative functionalization of polymers with bromo and amino groups provide insights into techniques that could be applicable for modifying "this compound" to enhance its properties or to create derivatives with specific functionalities (Jankoa & Kops, 1994).
Antitumor Activity
Research has also explored the synthesis of derivatives with potential antitumor activity, such as the work on tertiary aminoalkanol hydrochlorides. These studies could inform future research into derivatives of "this compound" for cancer treatment applications (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1R)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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